ethyl 2-amino-1-(4-nitrophenyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
ethyl 2-amino-1-(4-nitrophenyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core, a nitrophenyl group, and a trimethoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-1-(4-nitrophenyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the Hantzsch reaction, which is a multi-component reaction that combines an aldehyde, a β-ketoester, and an amine. The reaction conditions often require the use of a catalyst, such as piperidine, and are carried out under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
ethyl 2-amino-1-(4-nitrophenyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or sodium methoxide (NaOMe) in an aprotic solvent.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
ethyl 2-amino-1-(4-nitrophenyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-amino-1-(4-nitrophenyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or as a modulator of receptor activity. The compound’s structure allows it to bind to active sites or receptor pockets, thereby altering the function of the target molecule. This interaction can lead to various biological effects, such as inhibition of cell proliferation or modulation of signal transduction pathways .
Comparison with Similar Compounds
ethyl 2-amino-1-(4-nitrophenyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can be compared with other quinoline derivatives:
Ethyl 2-amino-1-(4-chlorophenyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate: Similar structure but with a chlorophenyl group instead of a nitrophenyl group.
Ethyl 2-amino-1-(4-methylphenyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate: Similar structure but with a methylphenyl group instead of a nitrophenyl group.
The uniqueness of this compound lies in its nitrophenyl group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C27H29N3O8 |
---|---|
Molecular Weight |
523.5g/mol |
IUPAC Name |
ethyl 2-amino-1-(4-nitrophenyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C27H29N3O8/c1-5-38-27(32)24-22(15-13-20(35-2)25(37-4)21(14-15)36-3)23-18(7-6-8-19(23)31)29(26(24)28)16-9-11-17(12-10-16)30(33)34/h9-14,22H,5-8,28H2,1-4H3 |
InChI Key |
UEDRDMZMLFKUMK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(C2=C(C1C3=CC(=C(C(=C3)OC)OC)OC)C(=O)CCC2)C4=CC=C(C=C4)[N+](=O)[O-])N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C(C1C3=CC(=C(C(=C3)OC)OC)OC)C(=O)CCC2)C4=CC=C(C=C4)[N+](=O)[O-])N |
Origin of Product |
United States |
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